beta,beta-Difluoromethamphetamine

Description

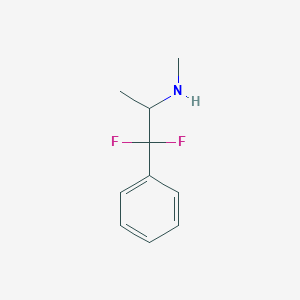

β,β-Difluoromethamphetamine is a fluorinated derivative of methamphetamine, characterized by two fluorine atoms substituted on the beta carbons of the alkyl chain adjacent to the amine group. This modification alters its physicochemical properties, including lipophilicity, metabolic stability, and receptor interaction dynamics.

Properties

Molecular Formula |

C10H13F2N |

|---|---|

Molecular Weight |

185.21 g/mol |

IUPAC Name |

1,1-difluoro-N-methyl-1-phenylpropan-2-amine |

InChI |

InChI=1S/C10H13F2N/c1-8(13-2)10(11,12)9-6-4-3-5-7-9/h3-8,13H,1-2H3 |

InChI Key |

MTUNTMHDAJQKIW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C1=CC=CC=C1)(F)F)NC |

Synonyms |

(N-methyl-11C)beta,beta-difluoroamphetamine beta,beta-difluoromethamphetamine |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Pharmacological Profiles

Methamphetamine

- Structure: No fluorine substitutions; methyl group on the alpha carbon.

- Associated with cognitive deficits and neurotoxicity at high doses .

- Metabolism : Rapidly metabolized via hepatic enzymes, leading to short half-life and frequent dosing in abuse scenarios.

2-Fluoromethamphetamine (2-FMA)

- Structure : Single fluorine atom at the 2-position on the phenyl ring.

- Pharmacology: Balanced dopamine/norepinephrine reuptake inhibition with minimal serotonin activity.

- Metabolism : Enhanced metabolic stability due to fluorine’s electron-withdrawing effects, prolonging duration of action.

β,β-Difluoromethamphetamine

- Structure : Two fluorine atoms on the beta carbons (methyl group adjacent to the amine).

- Pharmacology (Theoretical): Increased lipophilicity may enhance blood-brain barrier penetration, potentiating CNS effects. Fluorination at the beta position could reduce enzymatic degradation, extending half-life.

Analytical and Metabolic Considerations

- Detection : Standard amphetamine analytical methods (e.g., gas chromatography-mass spectrometry) can be adapted for β,β-Difluoromethamphetamine by accounting for fluorine’s mass spectral signature .

- Metabolic Pathways: Fluorine substitutions resist cytochrome P450 oxidation, likely reducing metabolite formation and prolonging activity compared to non-fluorinated analogues .

Data Table: Comparative Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.